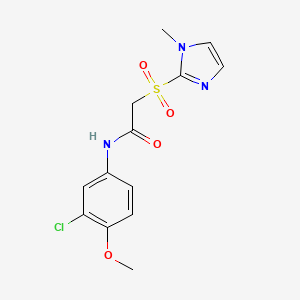![molecular formula C23H29N3O2 B7534418 1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol, commonly known as DMPP, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. DMPP is a beta-adrenergic receptor agonist that can selectively activate beta-2 adrenergic receptors in the body. This property makes DMPP a valuable tool for studying the biochemical and physiological effects of beta-2 adrenergic receptor activation.
Wirkmechanismus
DMPP selectively activates beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This activation of beta-2 adrenergic receptors can lead to various physiological effects, including increased bronchodilation, increased heart rate, and increased glucose metabolism.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in the body. DMPP can increase bronchodilation and improve lung function in individuals with asthma or COPD. DMPP can also increase heart rate and cardiac output, making it a potential treatment option for individuals with heart failure. DMPP can also improve glucose metabolism and insulin sensitivity, making it a potential treatment option for individuals with diabetes or metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages as a research tool. DMPP is a selective beta-2 adrenergic receptor agonist, making it a valuable tool for studying the effects of beta-2 adrenergic receptor activation. DMPP is also stable and relatively easy to synthesize, making it a cost-effective research tool. However, DMPP has some limitations as a research tool. DMPP can have off-target effects, leading to potential complications in experimental designs. DMPP can also have limited bioavailability and a short half-life, making it challenging to administer in some experimental settings.
Zukünftige Richtungen
DMPP has several potential future directions in scientific research. DMPP could be further studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease. DMPP could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, DMPP could be further studied to better understand its mechanism of action and potential off-target effects, leading to more precise experimental designs.
Synthesemethoden
DMPP can be synthesized using various methods, including the reaction of 3-(3,5-dimethylpyrazol-1-yl)propylamine with 3-(4-phenylphenoxy)propan-2-ol in the presence of a base catalyst. The product can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPP has been used extensively in scientific research as a tool to study the biochemical and physiological effects of beta-2 adrenergic receptor activation. DMPP has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. DMPP has also been studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-15-19(2)26(25-18)14-6-13-24-16-22(27)17-28-23-11-9-21(10-12-23)20-7-4-3-5-8-20/h3-5,7-12,15,22,24,27H,6,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUDUXBMUQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)


![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)